molecular formula C6H5ClF2N2 B13060905 3-Chloro-6-(difluoromethyl)pyridin-2-amine

3-Chloro-6-(difluoromethyl)pyridin-2-amine

Cat. No.: B13060905
M. Wt: 178.57 g/mol
InChI Key: SDBDDHRAXCUNLO-UHFFFAOYSA-N
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Description

3-Chloro-6-(difluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chlorine atom at the third position, a difluoromethyl group at the sixth position, and an amine group at the second position of the pyridine ring. Fluorinated pyridines are known for their unique chemical properties and have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(difluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2,6-difluoropyridine with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the amine group.

Another approach involves the use of Suzuki-Miyaura coupling, where a boron reagent is used to introduce the difluoromethyl group onto the pyridine ring. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(difluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

3-Chloro-6-(difluoromethyl)pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit mitochondrial complex I electron transport, affecting cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 6-(Difluoromethyl)pyridin-2-amine
  • 5-Chloro-6-(difluoromethyl)pyrimidin-4-amine

Uniqueness

3-Chloro-6-(difluoromethyl)pyridin-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.57 g/mol

IUPAC Name

3-chloro-6-(difluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H5ClF2N2/c7-3-1-2-4(5(8)9)11-6(3)10/h1-2,5H,(H2,10,11)

InChI Key

SDBDDHRAXCUNLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)N)C(F)F

Origin of Product

United States

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